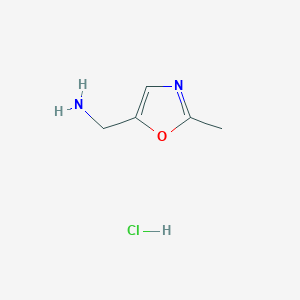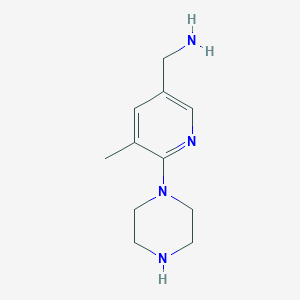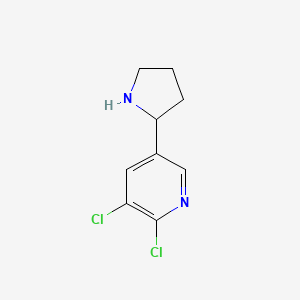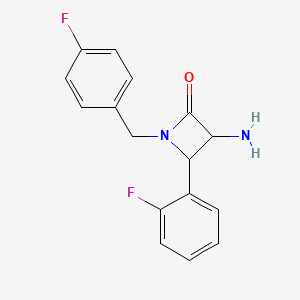![molecular formula C14H18N2O2 B11807130 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Azabicyclo[3.2.0]heptan-1-ylcarbamate de benzyle est un composé chimique présentant une structure bicyclique unique. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la synthèse organique. Sa structure est constituée d’un groupe benzyle lié à un système cyclique 3-azabicyclo[3.2.0]heptane, qui est lui-même connecté à un groupe carbamate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Azabicyclo[3.2.0]heptan-1-ylcarbamate de benzyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former le système cyclique bicyclique. Le groupe benzyle est ensuite introduit par des réactions de substitution nucléophile, et le groupe carbamate est ajouté par des réactions de carbamoylation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées afin d’assurer un rendement et une pureté élevés. Cela comprend souvent l’utilisation de catalyseurs et de milieux réactionnels contrôlés pour faciliter la formation du produit désiré. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Azabicyclo[3.2.0]heptan-1-ylcarbamate de benzyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l’oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications De Recherche Scientifique
Le 3-Azabicyclo[3.2.0]heptan-1-ylcarbamate de benzyle présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme un élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il est étudié pour son activité biologique potentielle, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, tels que l’action de ligand pour des récepteurs spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme D'action
Le mécanisme d’action du 3-Azabicyclo[3.2.0]heptan-1-ylcarbamate de benzyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’inhibition enzymatique ou la modulation des récepteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Azabicyclo[3.1.1]heptanes : Ces composés ont une structure bicyclique similaire, mais diffèrent par la taille du cycle et la connectivité.
Dérivés de la N-benzylmaleimide : Ces composés partagent le groupe benzyle et la structure bicyclique, mais ont des groupes fonctionnels et une réactivité différents
Unicité
Le 3-Azabicyclo[3.2.0]heptan-1-ylcarbamate de benzyle est unique en raison de son système cyclique spécifique et de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGQRMQHOITAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
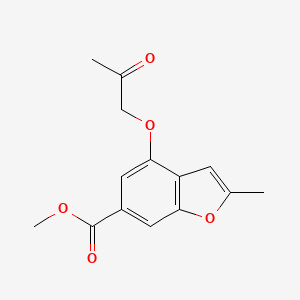

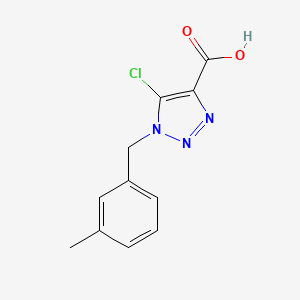
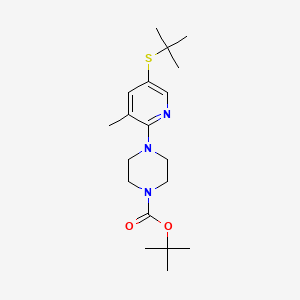
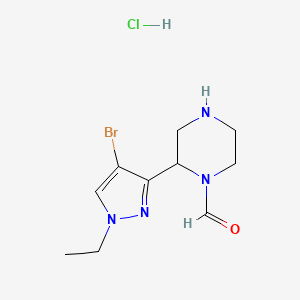
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)

